molecular formula C15H13NO2S3 B5552020 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

Cat. No.: B5552020
M. Wt: 335.5 g/mol
InChI Key: NODFKJQPMQLRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole ring, an ethoxy group, and a thiophene ring

Scientific Research Applications

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 2-bromo-1-(thiophen-2-yl)ethanone under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The ethoxy group or the thiophene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Mechanism of Action

The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE involves its interaction with molecular targets and pathways within biological systems. The benzothiazole ring and thiophene moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
  • 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(FURAN-2-YL)ETHAN-1-ONE
  • 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE lies in its specific combination of functional groups and structural features. The presence of both a benzothiazole ring and a thiophene ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S3/c1-2-18-10-5-6-11-14(8-10)21-15(16-11)20-9-12(17)13-4-3-7-19-13/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODFKJQPMQLRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.